molecular formula C27H25N5O2 B11183857 2-[(6-ethoxy-4-methylquinazolin-2-yl)amino]-6-methyl-5-(naphthalen-1-ylmethyl)pyrimidin-4(3H)-one

2-[(6-ethoxy-4-methylquinazolin-2-yl)amino]-6-methyl-5-(naphthalen-1-ylmethyl)pyrimidin-4(3H)-one

Cat. No.: B11183857
M. Wt: 451.5 g/mol
InChI Key: ITSHZHXMWMMGQS-UHFFFAOYSA-N
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Description

2-[(6-Ethoxy-4-methylquinazolin-2-yl)amino]-6-methyl-5-[(naphthalen-1-yl)methyl]-3,4-dihydropyrimidin-4-one is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a quinazoline ring, a pyrimidine ring, and a naphthalene moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(6-ethoxy-4-methylquinazolin-2-yl)amino]-6-methyl-5-[(naphthalen-1-yl)methyl]-3,4-dihydropyrimidin-4-one typically involves multiple steps. The process begins with the preparation of the quinazoline and pyrimidine intermediates, followed by their coupling under specific reaction conditions. Common reagents used in these reactions include ethylating agents, methylating agents, and various catalysts to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-[(6-Ethoxy-4-methylquinazolin-2-yl)amino]-6-methyl-5-[(naphthalen-1-yl)methyl]-3,4-dihydropyrimidin-4-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce fully saturated compounds.

Scientific Research Applications

2-[(6-Ethoxy-4-methylquinazolin-2-yl)amino]-6-methyl-5-[(naphthalen-1-yl)methyl]-3,4-dihydropyrimidin-4-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[(6-ethoxy-4-methylquinazolin-2-yl)amino]-6-methyl-5-[(naphthalen-1-yl)methyl]-3,4-dihydropyrimidin-4-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s effects are mediated through binding to these targets, leading to changes in their activity or function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(6-Ethoxy-4-methylquinazolin-2-yl)amino]-6-methyl-5-[(naphthalen-1-yl)methyl]-3,4-dihydropyrimidin-4-one is unique due to its combination of the quinazoline, pyrimidine, and naphthalene structures

Properties

Molecular Formula

C27H25N5O2

Molecular Weight

451.5 g/mol

IUPAC Name

2-[(6-ethoxy-4-methylquinazolin-2-yl)amino]-4-methyl-5-(naphthalen-1-ylmethyl)-1H-pyrimidin-6-one

InChI

InChI=1S/C27H25N5O2/c1-4-34-20-12-13-24-22(15-20)16(2)28-26(30-24)32-27-29-17(3)23(25(33)31-27)14-19-10-7-9-18-8-5-6-11-21(18)19/h5-13,15H,4,14H2,1-3H3,(H2,28,29,30,31,32,33)

InChI Key

ITSHZHXMWMMGQS-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC2=C(N=C(N=C2C=C1)NC3=NC(=C(C(=O)N3)CC4=CC=CC5=CC=CC=C54)C)C

Origin of Product

United States

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